Pyroglutamic acid, also known as pyrrolidone carboxylic acid, is a derivative of the amino acid glutamic acid and is found in various biological systems. Its esters, particularly those protected with tert-butyloxycarbonyl (Boc) groups, have garnered attention due to their utility in stereoselective synthesis. The Boc group serves as a protective group that can be removed under mild acidic conditions, making it a staple in peptide synthesis. Boc-L-pyroglutamic acid methyl ester is a specific derivative that has been studied for its reactivity and potential applications in the synthesis of complex molecules.
The Boc-L-pyroglutamic acid methyl ester serves as a precursor for stereoselective synthesis. For instance, (S)-pyroglutamic acid can be converted into a Cbz-protected ortho ester derivative, which then allows for the stereoselective introduction of alkyl and aryl groups. This process involves 1,4-cuprate addition to unsaturated pyroglutamates, followed by deprotection and ring-opening to yield 3-substituted glutamic acids2. This methodology is particularly valuable in the synthesis of glutamic acid derivatives, which are important in medicinal chemistry and as building blocks in peptide synthesis.
While the provided papers do not detail case studies in medicinal chemistry, the synthesis of chiral glutamic acid derivatives is relevant to the field. Glutamic acid and its derivatives are of interest due to their roles as neurotransmitters and their involvement in metabolic pathways. The ability to synthesize these compounds stereoselectively opens up possibilities for the development of novel pharmaceuticals that can interact with glutamate receptors or enzymes that utilize glutamic acid as a substrate.
The Boc-L-pyroglutamic acid methyl ester is also applicable in peptide synthesis. The Boc group is a common protective group for amines in the stepwise construction of peptides. The ability to introduce this group selectively and then remove it under controlled conditions is essential for the synthesis of peptides with the correct sequence and stereochemistry. The research on Boc-protected pyroglutamic esters contributes to the development of new methods for the synthesis of complex peptides, which can have applications ranging from drug development to the study of biological processes.
Boc-L-pyroglutamic acid methyl ester, with the chemical formula and CAS number 108963-96-8, falls under the category of amino acid derivatives. It is recognized for its utility in organic synthesis, especially in the construction of peptides and complex organic molecules. The compound has garnered attention in various scientific studies due to its stereochemical properties and reactivity .
The synthesis of Boc-L-pyroglutamic acid methyl ester involves several key steps:
This method is noted for its simplicity, low cost, and high yield, achieving purities up to 99.8% .
The molecular structure of Boc-L-pyroglutamic acid methyl ester features:
The compound's three-dimensional structure allows it to participate in various stereoselective reactions essential for synthesizing complex molecules. The presence of stereocenters contributes to its chiral nature, making it valuable in asymmetric synthesis .
Boc-L-pyroglutamic acid methyl ester can undergo several chemical reactions:
The mechanism of action for Boc-L-pyroglutamic acid methyl ester primarily revolves around its role as a precursor in peptide synthesis and organic reactions:
Boc-L-pyroglutamic acid methyl ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Boc-L-pyroglutamic acid methyl ester has significant applications in:
The compound features a chiral pyrrolidinone ring with defined stereochemistry at the C2 position (S-configuration). Its IUPAC name, 1-tert-butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate, systematically describes:
Key spectroscopic identifiers include:
FNTAOUUEQHKLIU-ZETCQYMHSA-N
(indicating stereochemical uniqueness) [3] [5]. COC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C
[8] [9].Computational analysis reveals a polar surface area of 72.91 Ų, one rotatable bond, and moderate lipophilicity (LogP = 0.92–1.09) [4] [8]. These properties influence its reactivity and application in peptide design. Table 1: Physicochemical Properties of Boc-L-Pyroglutamic Acid Methyl Ester
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₇NO₅ | [1] [5] |
Molecular Weight | 243.26 g/mol | [3] [5] |
Melting Point | 68–74°C | [5] [9] |
Optical Rotation ([α]²²/D) | -32.0° (c = 0.5 in chloroform) | [5] [9] |
LogP | 0.92–1.09 | [4] [8] |
The compound emerged as a solution to challenges in synthesizing peptides containing N-terminal pyroglutamate residues. Traditional methods struggled with lactam ring stability during peptide elongation, but the Boc-methyl ester combination provided orthogonal protection: the Boc group resists base hydrolysis, while the methyl ester withstands acidic conditions [2] [6]. A landmark advancement was disclosed in the 2016 patent CN106336371A, which described an optimized two-step synthesis:
This method achieved >99% purity and high yields (≥85%), enabling industrial-scale production due to its operational simplicity and cost-effectiveness [2]. The compound’s stability during peptide coupling and controlled deprotection (e.g., Boc removal with trifluoroacetic acid) cemented its role in synthesizing complex peptides like thyrotropin-releasing hormone (TRH) analogs [6].
Boc-L-pyroglutamic acid methyl ester bridges peptide synthesis and drug design by enabling precise modifications to pyroglutamate-containing biomolecules. Key applications include:
Table 2: Synthetic Applications of Boc-L-Pyroglutamic Acid Methyl Ester
Application | Reaction | Outcome |
---|---|---|
Peptide Chain Elongation | Boc deprotection → Amide coupling | Incorporates pyroglutamate at N-termini |
Bioconjugation | Ester hydrolysis → Amide bond formation | Links biomolecules to drugs/imaging agents |
Enzyme Inhibitor Design | Coordination to active-site metals | Disrupts catalytic activity |
Industrial adoption is evidenced by commercial availability from suppliers (e.g., Sigma-Aldrich, TCI Chemical) at costs ranging from $33–$69 per gram, with purity certifications ≥97% [5] [9]. Ongoing research explores its utility in cyclic peptide macrocyclization and prodrug functionalization, underscoring its enduring relevance [6] [10].